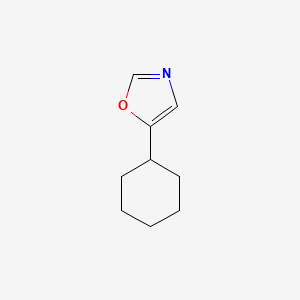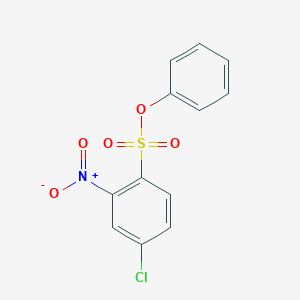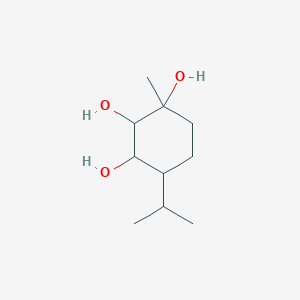![molecular formula C14H13N3S2 B7574546 Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate](/img/structure/B7574546.png)
Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate, also known as methyl pyridine-2-carbodithioate, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the carbodithioate family of chemicals, which are known for their ability to inhibit enzymes and modulate biological processes. In We will also list several future directions for research on this compound.
Applications De Recherche Scientifique
Methyl pyridine-2-carbodithioate has been studied for its potential applications in a variety of scientific research fields. One area of interest is cancer research, as this compound has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and survival. Additionally, Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate has been studied for its potential use as an antifungal agent, as well as its ability to modulate the immune system and reduce inflammation.
Mécanisme D'action
The mechanism of action of Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate is not fully understood, but it is believed to involve inhibition of enzymes that are involved in key biological processes. Specifically, this compound has been shown to inhibit the activity of enzymes involved in the biosynthesis of cysteine, an amino acid that is important for cellular metabolism and antioxidant defense. By inhibiting these enzymes, this compound pyridine-2-carbodithioate may disrupt cellular processes and induce cell death.
Biochemical and Physiological Effects
Methyl pyridine-2-carbodithioate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound pyridine-2-carbodithioate has been shown to modulate the immune system and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate in lab experiments is its ability to inhibit enzymes that are involved in key biological processes. This makes it a useful tool for studying the role of these enzymes in normal and diseased cells. Additionally, this compound pyridine-2-carbodithioate is relatively easy to synthesize and has a long shelf life, making it a convenient compound to work with.
One limitation of using this compound pyridine-2-carbodithioate in lab experiments is its potential toxicity. This compound has been shown to induce cell death in a variety of cell types, and its effects on normal cells are not fully understood. Additionally, the mechanism of action of this compound is not well characterized, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for research on Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioate pyridine-2-carbodithioate. One area of interest is the development of more specific and potent inhibitors of the enzymes targeted by this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on normal cells. Finally, there is potential for the use of this compound pyridine-2-carbodithioate as a therapeutic agent in cancer and other diseases, and further research is needed to explore this possibility.
Méthodes De Synthèse
Methyl pyridine-2-carbodithioate can be synthesized through a reaction between pyridine-2-carbaldehyde and Methyl 2-[phenyl(2-pyridinyl)methylene]hydrazinecarbodithioatehydrazinecarbodithioate. The reaction is typically carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The resulting product is a yellow crystalline solid that is soluble in organic solvents.
Propriétés
IUPAC Name |
methyl N-[(Z)-[phenyl(pyridin-2-yl)methylidene]amino]carbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3S2/c1-19-14(18)17-16-13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-10H,1H3,(H,17,18)/b16-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIILRWXOQVCBIG-SSZFMOIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=S)NN=C(C1=CC=CC=C1)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=S)N/N=C(/C1=CC=CC=C1)\C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-ethylmorpholin-2-yl)methyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574463.png)
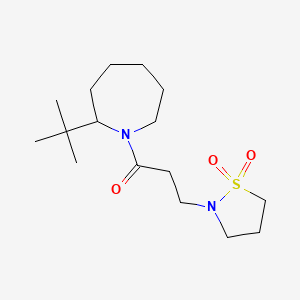
![2-[2-(4-Chloropyrazol-1-yl)propyl]-4-(1,3-dimethylpyrazol-4-yl)-1,3-thiazole](/img/structure/B7574479.png)
![4-azatricyclo[4.3.1.13,8]undecan-4-yl(3H-benzimidazol-5-yl)methanone](/img/structure/B7574480.png)
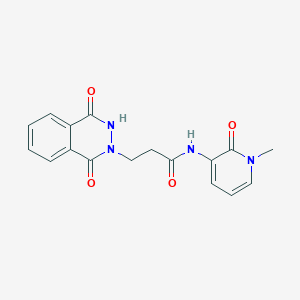
![3-Fluoro-4-[[4-[1-(oxane-4-carbonyl)azepan-2-yl]piperidin-1-yl]methyl]benzonitrile](/img/structure/B7574488.png)
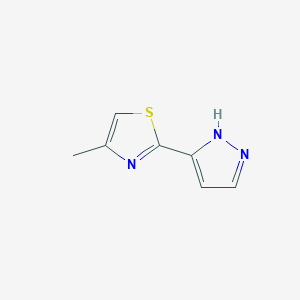

![4-[4-(2-Methylphenyl)piperazin-1-yl]butanoic acid](/img/structure/B7574525.png)
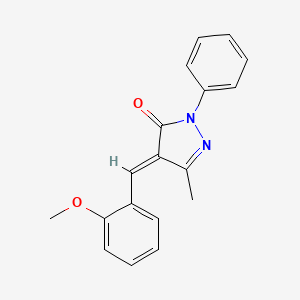
![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
